![molecular formula C9H5Cl3N2O B12924937 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-04-2](/img/structure/B12924937.png)
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a chloromethyl group in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
The synthesis of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at the desired positions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Chloromethylation: The chloromethyl group can be introduced using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Aplicaciones Científicas De Investigación
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby preventing phosphorylation of target proteins.
Comparación Con Compuestos Similares
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and use in drug discovery.
Pyrrolo[2,3-d]pyrimidine: Used in the synthesis of anticancer agents and other bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
87779-04-2 |
|---|---|
Fórmula molecular |
C9H5Cl3N2O |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
3,6-dichloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-5-8(12)9(15)14-6(11)2-1-3-7(14)13-5/h1-3H,4H2 |
Clave InChI |
ZUBCTZMOUKOCOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


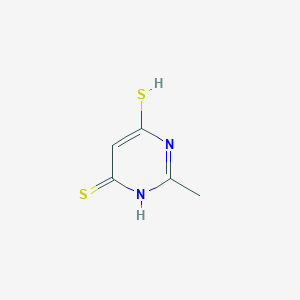

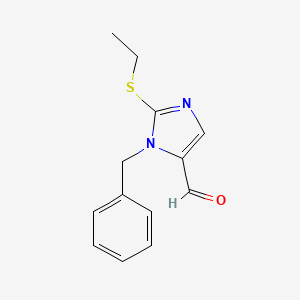
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

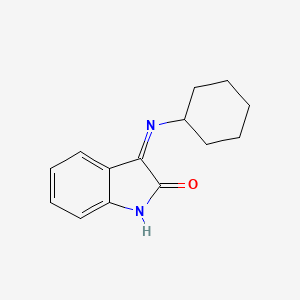

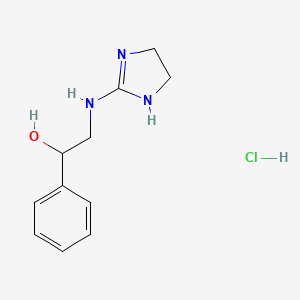
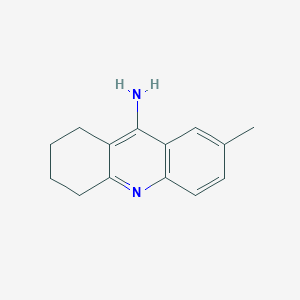
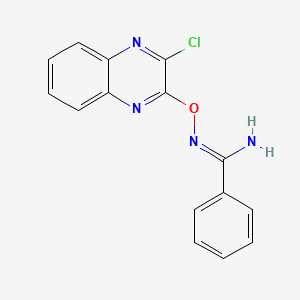
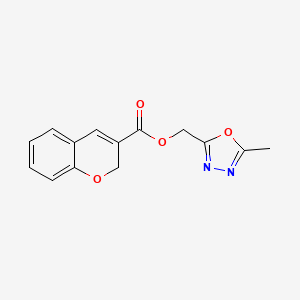
![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)

![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
